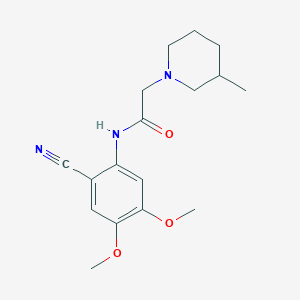![molecular formula C25H22N2O3 B4306149 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4306149.png)
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a diphenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and have similar biological activities.
Oxazolidinone Derivatives: Compounds such as linezolid, an antibiotic, also feature the oxazolidinone ring and have similar mechanisms of action
Uniqueness
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is unique due to its combination of the indole moiety, diphenyl groups, and oxazolidinone ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24-27(16-15-19-17-26-22-14-8-7-13-21(19)22)25(29,20-11-5-2-6-12-20)23(30-24)18-9-3-1-4-10-18/h1-14,17,23,26,29H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBUWXULNGLMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=O)O2)CCC3=CNC4=CC=CC=C43)(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


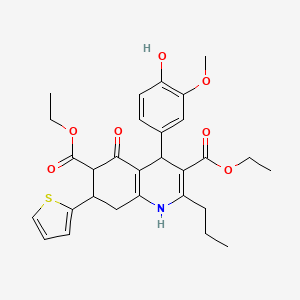
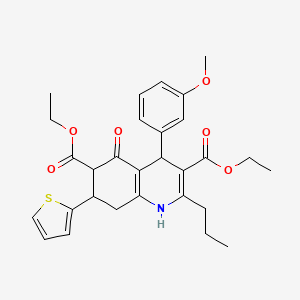
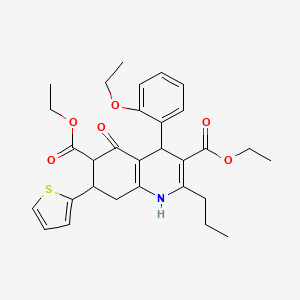
![8-Methyl-3-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4306093.png)
![5-(4-CHLOROPHENYL)-2-(2-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOLE](/img/structure/B4306098.png)
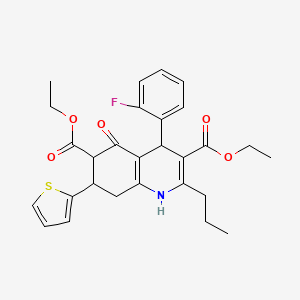
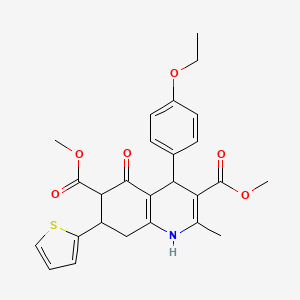
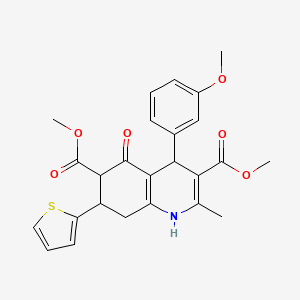

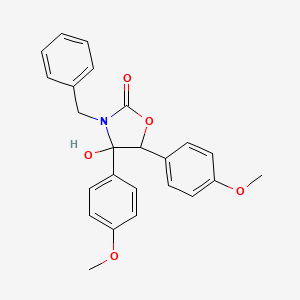
![3-[2-(1-CYCLOHEXENYL)ETHYL]-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE](/img/structure/B4306141.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-(5,6,6-trimethyl-2-azabicyclo[3.2.1]oct-2-yl)acetamide](/img/structure/B4306155.png)
![N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE](/img/structure/B4306167.png)
